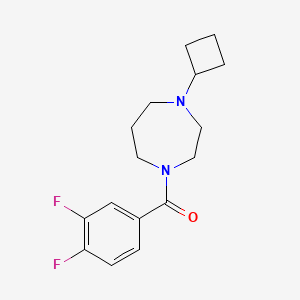

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone

Description

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N2O/c17-14-6-5-12(11-15(14)18)16(21)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNLGOUMBVECGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a Friedel-Crafts acylation reaction using a difluorobenzoyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl moiety, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares key structural analogs, emphasizing substituent effects on activity and applications:

Key Observations from Structural Comparisons

Role of Aromatic Substituents

- Target vs. JNJ-39220675: Replacing the 3,4-difluorophenyl group in the target compound with a 6-(4-fluorophenoxy)pyridin-3-yl moiety (as in JNJ-39220675) shifts receptor specificity. JNJ-39220675 exhibits high histamine H3 receptor antagonism (Ki < 10 nM), attributed to the pyridine ring’s planarity and fluorine’s electron-withdrawing effects, which enhance receptor binding .

- AGN-PC-0087SE : The 4-(5-methyltetrazol-1-yl)phenyl substituent introduces a tetrazole ring, a carboxylic acid bioisostere. This modification likely improves solubility and metabolic stability compared to halogenated aryl groups .

Impact of Heterocyclic Cores

- UU-1: Incorporation of a 3,4-difluorophenyl group into a furodioxolane-pyrrolopyrimidine scaffold demonstrates the versatility of this substituent in non-CNS applications, such as hepatitis C inhibition .

Conformational Flexibility

The 1,4-diazepane ring in the target compound and its analogs (e.g., JNJ-39220675, AGN-PC-0087SE) allows for adaptive binding to receptors.

Biological Activity

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 182.26 g/mol

- CAS Number : 926193-28-4

Research indicates that this compound may act through multiple pathways:

- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, specifically targeting the serotonin and dopamine systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

Antidepressant and Anxiolytic Effects

Studies have demonstrated that compounds similar to (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone exhibit significant antidepressant and anxiolytic effects in animal models. For instance:

- In a study on rats, administration of related diazepan derivatives resulted in reduced anxiety-like behaviors in elevated plus-maze tests .

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective properties. Research has indicated that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Behavioral Effects in Rodent Models

A study conducted on rodent models evaluated the effects of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone on anxiety and depression. The results showed:

- Reduction in Anxiety : The compound significantly decreased the time spent in the open arms of an elevated plus-maze.

- Antidepressant-like Effects : It increased the duration of immobility in the forced swim test compared to control groups.

| Measure | Control Group | Treatment Group |

|---|---|---|

| Time in Open Arms (seconds) | 30 ± 5 | 60 ± 10* |

| Immobility Duration (seconds) | 120 ± 15 | 80 ± 10* |

(*p < 0.05)

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study was performed to assess the absorption and metabolism of the compound. Key findings included:

- Bioavailability : The compound showed moderate bioavailability with peak plasma concentrations occurring within 2 hours post-administration.

- Safety Profile : No significant adverse effects were observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.